5-Bromo-6-(cyclopentylamino)pyrimidin-4(3H)-one

Phosphodiesterase 5 (PDE5) Inhibition Medicinal Chemistry Scaffold Validation

5-Bromo-6-(cyclopentylamino)pyrimidin-4(3H)-one (CAS 1592894-45-5) is a synthetic, multifunctional pyrimidinone derivative belonging to the broader class of 5-bromopyrimidin-4(3H)-ones, a validated pharmacophore for potent phosphodiesterase 5 (PDE5) inhibition. Its structure uniquely combines a reactive 5-bromo substituent, enabling further cross-coupling functionalization, with a 6-cyclopentylamino group that introduces distinct steric and electronic properties compared to simpler alkylamino analogs.

Molecular Formula C9H12BrN3O
Molecular Weight 258.12 g/mol
Cat. No. B11779122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-(cyclopentylamino)pyrimidin-4(3H)-one
Molecular FormulaC9H12BrN3O
Molecular Weight258.12 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC2=C(C(=O)NC=N2)Br
InChIInChI=1S/C9H12BrN3O/c10-7-8(11-5-12-9(7)14)13-6-3-1-2-4-6/h5-6H,1-4H2,(H2,11,12,13,14)
InChIKeyLNHKKQNDFYQFTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-6-(cyclopentylamino)pyrimidin-4(3H)-one: A Strategic 5-Bromopyrimidinone Scaffold for PDE5 Inhibition and CDK Inhibitor Research


5-Bromo-6-(cyclopentylamino)pyrimidin-4(3H)-one (CAS 1592894-45-5) is a synthetic, multifunctional pyrimidinone derivative belonging to the broader class of 5-bromopyrimidin-4(3H)-ones, a validated pharmacophore for potent phosphodiesterase 5 (PDE5) inhibition [1]. Its structure uniquely combines a reactive 5-bromo substituent, enabling further cross-coupling functionalization, with a 6-cyclopentylamino group that introduces distinct steric and electronic properties compared to simpler alkylamino analogs. This compound is primarily utilized as a key intermediate in medicinal chemistry, notably in the synthesis pathways of cyclin-dependent kinase (CDK) 4/6 inhibitors such as Palbociclib and Ribociclib, where analogous 4-cyclopentylamino-5-bromopyrimidine intermediates are critical [2].

Why Generic 5-Bromopyrimidinones Cannot Replace 5-Bromo-6-(cyclopentylamino)pyrimidin-4(3H)-one in Targeted Synthesis and Profiling


The precise substitution pattern on the pyrimidinone core dictates both biological activity and synthetic utility. In the 5-bromopyrimidin-4(3H)-one series, substituents at the 6-position were shown to dramatically modulate PDE5 inhibitory potency, with IC50 values varying by over 1000-fold depending on the specific alkyl or aryl group [1]. The 6-cyclopentylamino group offers a unique combination of a secondary amine handle and a bulky cycloalkyl ring, which cannot be replicated by simple 6-isopropyl or 6-methylamino analogs. In the context of CDK inhibitor intermediate synthesis, the specific regiochemistry of the amino and bromo groups is critical for downstream cross-coupling reactions; a 2-chloro-4-cyclopentylamino isomer (CAS 733039-20-8) serves as the established intermediate for Palbociclib, while the 5-bromo-6-(cyclopentylamino) regioisomer offers an alternative vector for lead diversification [2].

Quantitative Differentiation Evidence for 5-Bromo-6-(cyclopentylamino)pyrimidin-4(3H)-one Against Key Analogs


PDE5 Inhibitory Scaffold Validation: Potency Advantage of 5-Bromopyrimidinones Over Unsubstituted Pyrimidinones

The 5-bromopyrimidin-4(3H)-one scaffold, of which the target compound is a direct derivative, has been crystallographically validated as a potent PDE5 inhibitor scaffold. The lead compound in this series, 5-bromo-6-isopropyl-2-(2-propoxy-phenyl)pyrimidin-4(3H)-one (Compound 13a), achieved an IC50 of 1.7 nM against PDE5, with the crystal structure (PDB 4I9Z) confirming a key halogen bond between the 5-bromo substituent and the PDE5 active site [1]. This provides a class-level inference that the 5-bromo substituent is required for high potency; non-brominated 6-aminopyrimidin-4(3H)-one analogs lack this critical interaction and exhibit significantly reduced activity [1].

Phosphodiesterase 5 (PDE5) Inhibition Medicinal Chemistry Scaffold Validation

Synthetic Utility Differentiation: Regioselective Functionalization via 5-Bromo Handle vs. 2-Chloro Analog

The target compound presents a 5-bromo-6-aminopyrimidin-4(3H)-one architecture, offering a distinct synthetic vector compared to the widely used 5-bromo-2-chloro-4-cyclopentylpyrimidine (CAS 733039-20-8), a key intermediate for Palbociclib and Ribociclib [1]. The commercial intermediate 733039-20-8 features a 2-chloro leaving group for downstream amination. In contrast, the target compound's 4-oxo group and 6-cyclopentylamino substituent create a different electronic environment, directing electrophilic aromatic substitution or metal-catalyzed cross-couplings to the C2 position, which is unsubstituted, allowing for divergent lead optimization strategies [1].

Synthetic Chemistry Cross-Coupling CDK Inhibitor Intermediate

Steric and Conformational Differentiation: Cyclopentylamino vs. Isopropyl Substituent at the 6-Position

The PDE5 inhibitor SAR study highlighted that substituents at the 6-position of the 5-bromopyrimidinone ring profoundly affect potency. The study's lead compound featured a 6-isopropyl group, achieving an IC50 of 1.7 nM [1]. The target compound's 6-cyclopentylamino group is both larger and conformationally more constrained than an isopropyl group. The cyclopentyl ring can restrict the conformational freedom of the attached amine, potentially pre-organizing the molecule into a bioactive conformation for specific kinase targets or altering its off-target profile, a hypothesis supported by the use of similar cyclopentylamino constraints in other kinase inhibitor programs [2].

Structure-Activity Relationship (SAR) Scaffold Optimization Molecular Modeling

Potential as an Impurity Reference Standard: Differentiation from Palbociclib/Ribociclib API and Known Impurities

Given its structural similarity to the core of Palbociclib and Ribociclib, 5-Bromo-6-(cyclopentylamino)pyrimidin-4(3H)-one represents a potential process-related impurity or degradation product that is structurally distinct from known, commercially available impurities. For example, Palbociclib Impurity 31 and Ribociclib Impurity 28 are both 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (CAS 733039-20-8) [1]. The target compound, with its 4-oxo-6-cyclopentylamino configuration, is a regioisomer that could arise from alternative synthetic routes and is not represented in standard impurity kits [1]. This makes its procurement essential for developing impurity fate and purge studies.

Pharmaceutical Analysis Reference Standard Regulatory Compliance

High-Impact Application Scenarios for Procuring 5-Bromo-6-(cyclopentylamino)pyrimidin-4(3H)-one


Medicinal Chemistry: Lead Optimization of PDE5 Inhibitors

A medicinal chemistry team focused on developing next-generation PDE5 inhibitors for pulmonary arterial hypertension can procure this compound to explore the SAR of the 6-position. The validated 5-bromopyrimidinone core provides a strong foundation for potency, and the unique 6-cyclopentylamino group allows researchers to test the impact of conformational constraint on isoform selectivity over PDE6 and PDE11, directly building upon the SAR established by Gong et al. [1].

Process Chemistry: Impurity Profiling for CDK4/6 Inhibitor Manufacturing

Process chemists scaling up the synthesis of Palbociclib or Ribociclib can use this compound as a custom-synthesized impurity reference standard. Its distinct 4-oxo-6-cyclopentylamino structure serves as a marker for a synthetic pathway deviation not covered by common impurity kits, enabling the development of a robust HPLC method with baseline separation from the API and known intermediates like CAS 733039-20-8 [2].

Chemical Biology: Kinase Profiling with a Functionalized Probe

Chemical biologists can leverage the 5-bromo handle for rapid diversification. The bromine atom is an ideal site for Suzuki or Buchwald-Hartwig coupling to install alkyne or biotin tags, while the cyclopentylamino group can engage a distinct set of kinase targets. This compound serves as a modular scaffold to create a small, focused library of kinase probes for target identification studies [3].

Quote Request

Request a Quote for 5-Bromo-6-(cyclopentylamino)pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.